Bicyclo[6.2.0]deca-2,4,6-triene
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Overview
Description
Bicyclo[6.2.0]deca-2,4,6-triene is a bicyclic organic compound and an isomer of naphthalene and azulene . This compound is of interest to researchers due to its unique structure, which includes both cyclobutadiene and cyclooctatetraene rings. These rings are antiaromatic individually, but when fused together, they counteract each other’s antiaromaticity .
Preparation Methods
Bicyclo[6.2.0]deca-2,4,6-triene can be synthesized through a multistep process starting from bicyclo[4.2.0]octa-3,7-diene-2,5-dione . The process involves:
Irradiation with ultraviolet light: to produce a tricyclo decadiendione.
Reduction to a diol: using lithium aluminium hydride.
Conversion to a tetraene: by adding bromide or mesylate and then stripping it with potassium tert-butoxide.
Chemical Reactions Analysis
Bicyclo[6.2.0]deca-2,4,6-triene undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen in the air.
Dimerization: When heated to 100°C, it dimerizes to form a yellow oil consisting of three eight-member unsaturated rings.
Substitution: Common reagents include bromide and mesylate.
Scientific Research Applications
Bicyclo[6.2.0]deca-2,4,6-triene has several applications in scientific research:
Chemistry: Used to study the properties of antiaromatic compounds and their interactions.
Biology and Medicine:
Industry: Used in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Bicyclo[6.2.0]deca-2,4,6-triene involves its unique structure, which allows it to interact with various molecular targets and pathways. The compound’s antiaromatic rings can engage in unique interactions with other molecules, making it a valuable tool in studying molecular interactions and reactions .
Comparison with Similar Compounds
Bicyclo[6.2.0]deca-2,4,6-triene is similar to other bicyclic compounds such as naphthalene and azulene . its unique combination of cyclobutadiene and cyclooctatetraene rings sets it apart. Unlike naphthalene and azulene, which are aromatic, this compound’s rings counteract each other’s antiaromaticity, giving it distinct chemical properties .
Similar Compounds
- Naphthalene
- Azulene
Properties
CAS No. |
36093-14-8 |
---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
bicyclo[6.2.0]deca-2,4,6-triene |
InChI |
InChI=1S/C10H12/c1-2-4-6-10-8-7-9(10)5-3-1/h1-6,9-10H,7-8H2 |
InChI Key |
ZKRGCPOEKOWUKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1C=CC=CC=C2 |
Origin of Product |
United States |
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